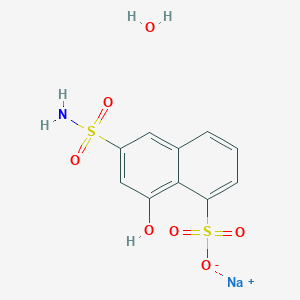
N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide
Overview
Description
N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide, also known as DBD-F or Lumidox, is a fluorescent dye that has been widely used in scientific research. Its unique properties make it a valuable tool in various fields, including biochemistry, biophysics, and cell biology.
Mechanism of Action
N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. The absorption and emission spectra of N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide are dependent on the polarity of the environment. When N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide is in a nonpolar environment, such as a lipid bilayer, its absorption and emission spectra are blue-shifted. When N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide is in a polar environment, such as an aqueous solution, its absorption and emission spectra are red-shifted. This property of N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide makes it a valuable tool for studying the polarity of the environment.
Biochemical and Physiological Effects:
N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide has low toxicity and does not have any known biochemical or physiological effects. It is generally considered safe for use in scientific research.
Advantages and Limitations for Lab Experiments
N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide has several advantages for use in lab experiments. It is a highly sensitive and specific fluorescent probe that can be used to study a wide range of biological processes. It has good photostability, which allows for long-term imaging experiments. It is pH-insensitive, which makes it useful for studying biological processes that involve changes in pH. However, N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide also has some limitations. It is relatively expensive compared to other fluorescent dyes. It has a relatively low molecular weight, which can limit its use in studying large biomolecules.
Future Directions
There are several future directions for research involving N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide. One direction is to develop new derivatives of N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide with improved properties, such as higher quantum yield or longer emission wavelength. Another direction is to use N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide in combination with other fluorescent probes to study complex biological processes. For example, N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide could be used in combination with a pH-sensitive probe to study the dynamics of pH changes in living cells. Additionally, N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide could be used in combination with super-resolution microscopy techniques to study biological processes at the nanoscale level.
Scientific Research Applications
N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide has been widely used as a fluorescent probe in scientific research. Its unique properties, including high quantum yield, good photostability, and pH-insensitive fluorescence, make it a valuable tool in various fields. In biochemistry and biophysics, N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide has been used to study protein-protein interactions, protein-ligand interactions, and enzyme activity. In cell biology, N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide has been used to study membrane dynamics, endocytosis, and exocytosis. N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide has also been used in neuroscience to study synaptic vesicle trafficking and neurotransmitter release.
properties
IUPAC Name |
N'-(5,7-dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N4O/c1-15(2)4-12-7-5(10)3-6(11)8-9(7)14-16-13-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXGNJINSKGESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C2=NON=C12)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID857133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(5,7-Dibromo-2,1,3-benzoxadiazol-4-yl)-N,N-dimethylimidoformamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-methyl-2-nitrophenyl)amino]-4-[(4-methylphenyl)amino]anthra-9,10-quinone](/img/structure/B3834404.png)
![4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B3834410.png)

![{5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid](/img/structure/B3834423.png)

![4-[5-(N-hydroxypropanimidoyl)-2-thienyl]butanoic acid](/img/structure/B3834449.png)



![8-methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B3834487.png)
![7-methylfuro[3,2-e][2,1,3]benzoxadiazole](/img/structure/B3834488.png)
